4-(Dimethylamino)-2-hydroxybenzenesulfonamide
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Overview
Description
4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a dimethylamino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE typically involves the reaction of 4-(dimethylamino)phenol with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE involves large-scale synthesis using advanced chemical reactors and equipment. The process is designed to ensure efficient production while maintaining strict quality control standards. The use of automated systems and continuous monitoring helps in achieving consistent product quality and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are performed under controlled temperature and pressure.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions. The conditions vary depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE. These products have diverse applications in different fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic processes. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological functions.
Comparison with Similar Compounds
4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
4-(DIMETHYLAMINO)BENZOIC ACID: This compound has a similar structure but lacks the sulfonamide group. It is used in different applications, including as a sunscreen agent.
4-(DIMETHYLAMINO)PYRIDINE: This compound contains a pyridine ring instead of a benzene ring and is widely used as a nucleophilic catalyst in organic synthesis.
4-DIMETHYLAMINOANTIPYRINE: This compound has a pyrazolone ring and is used as an analgesic and antipyretic agent.
The uniqueness of 4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-(dimethylamino)-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)6-3-4-8(7(11)5-6)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13) |
InChI Key |
VNWLFCAHKIMGIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
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